molecular formula C9H11F2N3O5 B1172013 GemcitabineHcl CAS No. 12111-03-9

GemcitabineHcl

Cat. No.: B1172013
CAS No.: 12111-03-9
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gemcitabine hydrochloride involves several steps. One common method starts with the preparation of 2-deoxy-D-erythro-2,2-difluoro-ribofuranose-3,5-dibenzoate, an intermediate compound. This intermediate is then subjected to a reduction process using diisobutyl-aluminium hydride (DIBAL) in toluene . Another method involves the preparation of 3’,5’ and N-protected cytidine, followed by oxidation to obtain a 2’-keto-cytidine intermediate. This intermediate is then converted to Gemcitabine through catalytic deoxidation bi-fluorination .

Industrial Production Methods: Industrial production of Gemcitabine hydrochloride typically involves the use of novel solvents such as water-miscible ethers for the isolation of the compound from a mixture of α and β anomers . The purification process often includes chromatography and crystallization techniques to achieve the required purity levels .

Mechanism of Action

Gemcitabine hydrochloride is a pro-drug that must be phosphorylated by deoxycytidine kinase to become active. The active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), inhibit ribonucleotide reductase and DNA polymerase, leading to the incorporation of dFdCTP into DNA. This incorporation disrupts DNA synthesis and results in cell death . The compound primarily targets rapidly dividing cells, making it effective against cancer cells .

Properties

CAS No.

12111-03-9

Molecular Formula

C9H11F2N3O5

Molecular Weight

0

Synonyms

4-aMino-1-((2S,4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxyMethyl)tetrahydrofuran-2-yl)pyriMidin-2(1H)-one (Hydrochloride)

Origin of Product

United States

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